molecular formula C7H6N4O B11918959 1,1'-Carbonylbis(aziridine-2-carbonitrile)

1,1'-Carbonylbis(aziridine-2-carbonitrile)

Cat. No.: B11918959
M. Wt: 162.15 g/mol
InChI Key: QBFATIRWFMMXHO-UHFFFAOYSA-N
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Description

1,1’-Carbonylbis(aziridine-2-carbonitrile) is a compound that features two aziridine rings connected by a carbonyl group Aziridines are three-membered nitrogen-containing rings known for their high strain energy and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Carbonylbis(aziridine-2-carbonitrile) typically involves the reaction of aziridine-2-carbonitrile with a carbonylating agent. One common method is the reaction of aziridine-2-carbonitrile with phosgene or triphosgene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the aziridine rings.

Industrial Production Methods

Industrial production of 1,1’-Carbonylbis(aziridine-2-carbonitrile) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Carbonylbis(aziridine-2-carbonitrile) undergoes several types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the carbonyl group.

    Substitution Reactions: The aziridine rings can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids such as boron trifluoride

Major Products

The major products of these reactions depend on the specific nucleophile and reaction conditions used. For example, the reaction with an amine nucleophile typically yields a substituted amine product with the aziridine ring opened.

Scientific Research Applications

1,1’-Carbonylbis(aziridine-2-carbonitrile) has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of bioactive molecules, including anticancer agents and enzyme inhibitors.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.

    Biological Research: The compound’s reactivity with nucleophiles makes it useful in the study of protein modifications and interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-Carbonylbis(aziridine-2-carbonitrile) involves the high strain energy of the aziridine rings, which makes them highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid: Similar in structure but lacks the carbonyl group connecting two aziridine rings.

    Aziridine-2-carboxamide: Contains an amide group instead of a carbonyl group.

    Aziridine-2-carboxylate: Features a carboxylate group in place of the carbonyl group.

Uniqueness

1,1’-Carbonylbis(aziridine-2-carbonitrile) is unique due to the presence of two aziridine rings connected by a carbonyl group, which imparts distinct reactivity and potential for diverse applications. The compound’s ability to undergo nucleophilic ring-opening reactions and its high strain energy make it particularly valuable in synthetic chemistry and materials science.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-(2-cyanoaziridine-1-carbonyl)aziridine-2-carbonitrile

InChI

InChI=1S/C7H6N4O/c8-1-5-3-10(5)7(12)11-4-6(11)2-9/h5-6H,3-4H2

InChI Key

QBFATIRWFMMXHO-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=O)N2CC2C#N)C#N

Origin of Product

United States

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